Superior Smo Binding Affinity: 3.8-Fold More Potent Displacement than Vismodegib
In a fluorescence-based competitive displacement assay using BODIPY-cyclopamine in U2OS cells overexpressing human Smo, Smo-IN-4 (Compound 24) demonstrated an IC50 of 24 nM, whereas vismodegib exhibited an IC50 of 92 nM under identical conditions, representing a 3.8-fold greater potency for Smo-IN-4 [1].
| Evidence Dimension | Smo receptor competitive binding affinity (displacement of BODIPY-cyclopamine) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Vismodegib: IC50 = 92 nM |
| Quantified Difference | 3.8-fold more potent |
| Conditions | U2OS cells overexpressing human Smo; fluorescence-based BODIPY-cyclopamine displacement assay |
Why This Matters
Higher target engagement at lower concentrations reduces the required dose for pathway inhibition, potentially widening the therapeutic window and lowering off-target exposure.
- [1] Lu, W., Liu, Y., Ma, H., Zheng, J., Tian, S., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1980–1994. DOI: 10.1021/acschemneuro.7b00153. View Source
